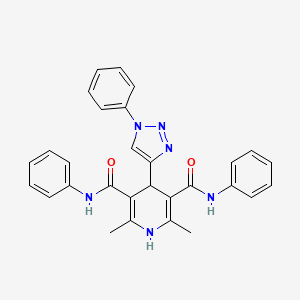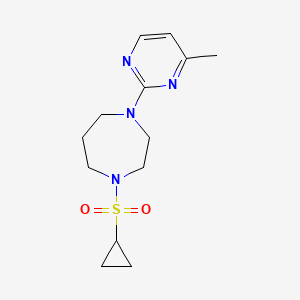
2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with phenyl and triazole groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the Triazole Group: The triazole moiety can be introduced via a click reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide.
Substitution with Phenyl Groups: The phenyl groups can be introduced through various substitution reactions, often involving the use of phenyl halides and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The compound can be reduced under specific conditions to modify the triazole or phenyl groups.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like phenyl halides and bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Modified triazole or phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a calcium channel blocker.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide involves its interaction with specific molecular targets. In the context of its potential use as a calcium channel blocker, the compound may bind to and inhibit the function of voltage-gated calcium channels, thereby reducing calcium influx into cells. This can lead to various physiological effects, such as vasodilation and reduced cardiac contractility.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A widely used dihydropyridine calcium channel blocker with a similar structure.
Felodipine: Another member of the dihydropyridine class with similar pharmacological properties.
Uniqueness
2,6-dimethyl-N3,N5-diphenyl-4-(1-phenyl-1H-1,2,3-triazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide is unique due to the presence of the triazole group, which may confer additional biological activity and specificity compared to other dihydropyridine derivatives. This structural feature can potentially enhance its interaction with molecular targets and improve its pharmacological profile.
Propriétés
Formule moléculaire |
C29H26N6O2 |
|---|---|
Poids moléculaire |
490.6 g/mol |
Nom IUPAC |
2,6-dimethyl-3-N,5-N-diphenyl-4-(1-phenyltriazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxamide |
InChI |
InChI=1S/C29H26N6O2/c1-19-25(28(36)31-21-12-6-3-7-13-21)27(24-18-35(34-33-24)23-16-10-5-11-17-23)26(20(2)30-19)29(37)32-22-14-8-4-9-15-22/h3-18,27,30H,1-2H3,(H,31,36)(H,32,37) |
Clé InChI |
KOYIXVABXUOWQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2)C3=CN(N=N3)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-methyl-N-{1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B12268759.png)
![N-[1-(2-bromobenzenesulfonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12268763.png)
![4-chloro-1-[(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12268767.png)
![N,N,6-trimethyl-2-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B12268771.png)
![5-Bromo-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile](/img/structure/B12268779.png)
![4-methoxy-6-(4-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268782.png)
![2-(2-Chloro-6-fluorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12268783.png)
![({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]methylamine](/img/structure/B12268786.png)
![4-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B12268790.png)

![6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B12268807.png)
![2-[(4-Fluorobenzyl)sulfanyl]-6-(4-methoxyphenyl)pyridine-3-carbonitrile](/img/structure/B12268820.png)
![6-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B12268832.png)

